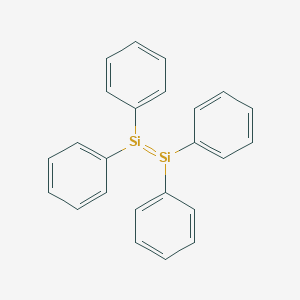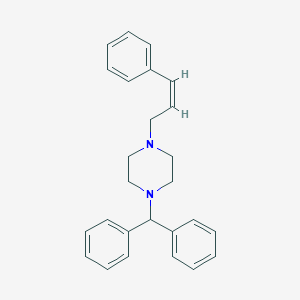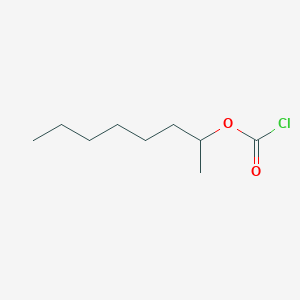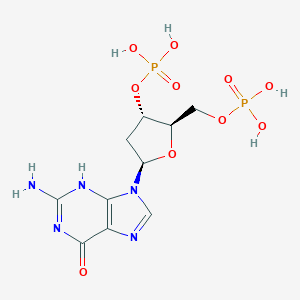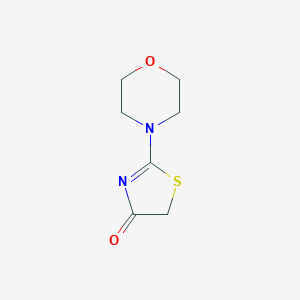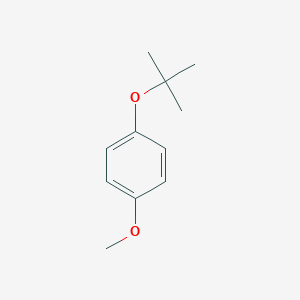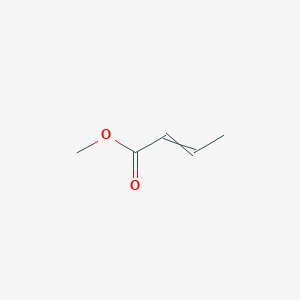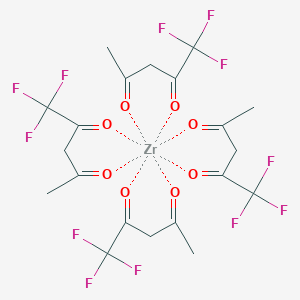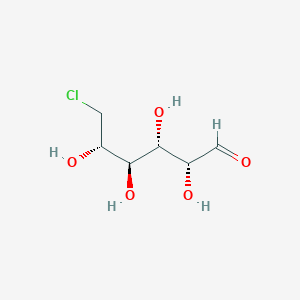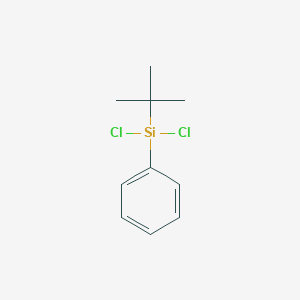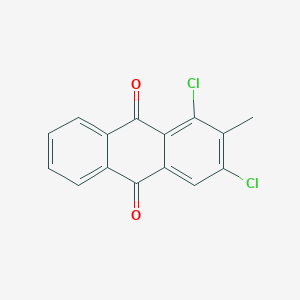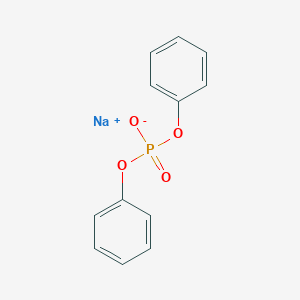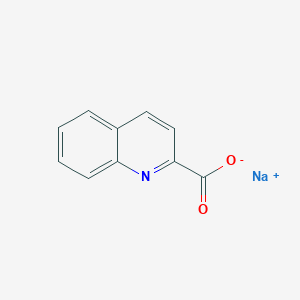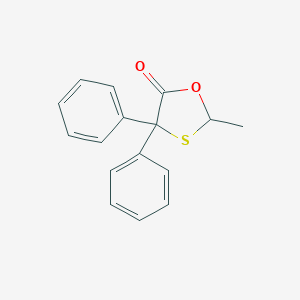
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one (MDPO) is a synthetic compound with potential applications in scientific research. This heterocyclic organic compound has a unique molecular structure that makes it a promising candidate for use in various fields of study.
Aplicaciones Científicas De Investigación
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been studied as a potential anti-inflammatory and analgesic agent. In drug discovery, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been investigated as a building block for the synthesis of new polymers and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 has been shown to reduce these symptoms. 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has several advantages for use in lab experiments. It is a readily available compound with a well-established synthesis method. It has also been extensively studied for its pharmacological properties, making it a promising candidate for drug discovery. However, there are also limitations to its use in lab experiments. 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has low solubility in aqueous solutions, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one. One area of interest is the development of new compounds based on the 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one scaffold with improved pharmacological properties. Another area of interest is the investigation of the neuroprotective effects of 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods for 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one and related compounds may lead to new applications in material science and other fields. Overall, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one is a promising compound with potential applications in various areas of scientific research.
Métodos De Síntesis
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,4-diphenyl-1,3-oxathiolane with methyl magnesium bromide to form 2-methyl-4,4-diphenyl-1,3-oxathiolan-5-ol. This intermediate is then oxidized using chromium trioxide to obtain 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one. The synthesis method of 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been extensively studied and optimized, making it a readily available compound for scientific research.
Propiedades
Número CAS |
18648-76-5 |
|---|---|
Nombre del producto |
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one |
Fórmula molecular |
C16H14O2S |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
2-methyl-4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C16H14O2S/c1-12-18-15(17)16(19-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
RZFSPANROTZKOD-UHFFFAOYSA-N |
SMILES |
CC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



